molecular formula C23H19N3O5 B6048966 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide

カタログ番号 B6048966
分子量: 417.4 g/mol
InChIキー: VYOKWXVWCNINSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide, also known as BML-210, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BML-210 has been shown to inhibit the activity of several enzymes, including phospholipase A2 (PLA2), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators.

科学的研究の応用

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide has been studied in a variety of in vitro and in vivo models, including models of arthritis, cancer, and neurodegenerative diseases.

作用機序

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide inhibits the activity of several enzymes, including PLA2, COX-2, and 5-LOX, which are involved in the production of inflammatory mediators. PLA2 is an enzyme that cleaves phospholipids to release arachidonic acid, which is then metabolized by COX-2 and 5-LOX to produce prostaglandins and leukotrienes, respectively. By inhibiting these enzymes, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide reduces the production of these inflammatory mediators.
Biochemical and Physiological Effects
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide has been shown to have anti-inflammatory effects in a variety of in vitro and in vivo models. It has been shown to reduce the production of prostaglandins and leukotrienes, as well as the expression of inflammatory cytokines. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide has also been shown to have anti-cancer effects, including the inhibition of cancer cell proliferation and the induction of cancer cell apoptosis. In addition, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide has been shown to have neuroprotective effects, including the reduction of oxidative stress and the induction of neurotrophic factors.

実験室実験の利点と制限

One advantage of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide is that it has been extensively studied in a variety of in vitro and in vivo models, which makes it a useful tool for studying the role of inflammatory mediators in disease. However, one limitation of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide is that it has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

将来の方向性

There are several future directions for the study of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases. Another direction is to investigate its potential as a tool for studying the role of inflammatory mediators in disease. Finally, future studies could investigate the potential for developing more potent and selective inhibitors of the enzymes targeted by N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide.

合成法

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide involves several steps, including the reaction of 2-amino-5-methylphenol with 2-chlorobenzoyl chloride to form 2-(2-chlorobenzoyl)-5-methylphenol, which is then reacted with sodium ethoxide to form N-(2-hydroxy-5-methylphenyl)-2-(2-methoxyphenyl)acetamide. This compound is then reacted with 2-nitro-4-ethoxybenzoyl chloride to form N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide. The overall yield of the synthesis is around 45%.

特性

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-3-30-21-11-10-15(13-19(21)26(28)29)22(27)24-18-12-16(9-8-14(18)2)23-25-17-6-4-5-7-20(17)31-23/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOKWXVWCNINSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。